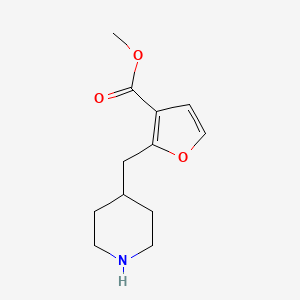

Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate

Description

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate |

InChI |

InChI=1S/C12H17NO3/c1-15-12(14)10-4-7-16-11(10)8-9-2-5-13-6-3-9/h4,7,9,13H,2-3,5-6,8H2,1H3 |

InChI Key |

HGRWYNXYXXYFJR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(OC=C1)CC2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves the functionalization of a furan-3-carboxylate core with a piperidin-4-ylmethyl substituent. The piperidine ring is often introduced via nucleophilic substitution or reductive amination strategies starting from suitable furan derivatives and piperidine precursors. The hydrochloride salt form is commonly isolated to enhance compound stability and facilitate purification.

Specific Reported Synthetic Routes

Nucleophilic Substitution and Coupling Approaches

One approach involves the nucleophilic substitution of a halogenated furan derivative with a piperidin-4-ylmethyl nucleophile. For example, a furan-3-carboxylate bearing a leaving group at the 2-position can react with piperidin-4-ylmethylamine or its protected derivatives under basic conditions to yield the desired product after subsequent deprotection and esterification steps. This method is supported by analogous syntheses of piperidine-containing heterocycles described in antiviral compound development literature, where nucleophilic aromatic substitution was employed to introduce piperidinyl substituents onto heteroaromatic rings.

Boc-Protected Piperidine Intermediate Route

A five-step synthetic procedure has been described for piperidine derivatives, involving the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by coupling with the furan ring system. The process typically includes:

- Protection of piperidin-4-ylmethylamine with Boc anhydride.

- Reaction of the Boc-protected amine with a furan-3-carboxylate derivative under nucleophilic substitution or reductive amination conditions.

- Deprotection of the Boc group under acidic conditions.

- Formation of the hydrochloride salt by treatment with hydrochloric acid.

This method ensures selective functionalization and improved yields by preventing side reactions at the piperidine nitrogen.

Reaction Conditions and Yields

Reported reaction conditions for related piperidine-furan compounds include:

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Boc protection of piperidine | Boc anhydride, base (e.g., triethylamine) | 0 °C to room temp | 1-2 hours | >90 |

| Nucleophilic substitution | Furan-3-carboxylate derivative, base (NaOH or K2CO3) | 0 °C to 75 °C | 10 h | 70-85 |

| Deprotection and salt formation | Acidic treatment (HCl in ether or aqueous) | Room temp | 1-3 hours | Quantitative |

These conditions are adapted from general procedures for piperidine derivative synthesis and heterocyclic functionalization.

Analytical Data and Characterization

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

^1H NMR spectra typically show characteristic signals for the furan ring protons, the methyl ester group, and the piperidine ring protons. Multiplets corresponding to the piperidine methylene groups and singlets for the methyl ester are diagnostic.Mass Spectrometry (MS):

Molecular ion peaks correspond to the molecular weight of 259.73 g/mol for the hydrochloride salt, confirming the molecular formula C12H18ClNO3.Infrared Spectroscopy (IR):

Absorption bands for ester carbonyl (~1735 cm^-1), furan ring C=C and C–O stretches, and N–H bending from the piperidine hydrochloride salt are observed.

Purity and Physical Properties

- The compound is isolated as a powder, stable under refrigeration at 4 °C.

- The hydrochloride salt form enhances solubility in polar solvents and facilitates handling.

Summary Table of Compound Properties and Preparation

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The piperidine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-3-carboxylic acid, while reduction of the piperidine ring can yield piperidine derivatives.

Scientific Research Applications

Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies to understand the biological activity of furan and piperidine derivatives.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The furan ring can participate in electron transfer reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table compares key structural analogs of methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate:

Key Observations :

Biological Activity

Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound consists of a furan ring and a piperidine moiety, which contribute to its pharmacological properties. The molecular formula is , with a molecular weight of approximately 251.31 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and receptors. The piperidine ring can modulate receptor activity, while the furan moiety can participate in electron transfer reactions, enhancing the compound's reactivity. Specific pathways influenced by this compound include:

- Neurotransmitter modulation : Potential effects on dopamine and serotonin pathways, suggesting applications in treating neurological disorders.

- Analgesic and anti-inflammatory properties : Preliminary studies indicate that derivatives may reduce pain perception and inflammation through receptor interactions .

Pharmacological Applications

Research has highlighted several pharmacological applications for this compound:

- Antimicrobial Activity : Some studies report moderate antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria.

- Antiviral Potential : Investigations into its efficacy against viral infections are ongoing, with some derivatives showing promise in inhibiting viral replication .

- Neurological Effects : Its interaction with neurotransmitter receptors suggests potential applications in treating conditions like depression and anxiety .

Case Studies and Findings

A summary of key findings from various research studies is presented below:

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques, allowing for the production of various derivatives that may enhance biological activity or target specificity:

- Starting Materials : Commonly derived from furan and piperidine precursors.

- Synthetic Routes : Include esterification reactions and modifications to the piperidine structure to optimize pharmacological properties.

Q & A

Q. What are the common synthetic routes for Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as:

- Step 1: Alkylation of piperidine derivatives with a furan-3-carboxylate backbone. Evidence from analogous compounds (e.g., ethyl piperidine-4-carboxylate derivatives) suggests using coupling agents like DCC or EDC for amide/ester bond formation .

- Step 2: Functionalization of the furan ring via Friedel-Crafts alkylation or nucleophilic substitution. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to avoid side reactions .

- Step 3: Final purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Purity (>95%) can be confirmed by HPLC with a C18 column and UV detection at 254 nm .

Q. How can the structural conformation of this compound be confirmed experimentally?

- X-ray crystallography is the gold standard. For example, related furan-piperidine hybrids (e.g., phenanthro-furan carboxylates) were resolved in orthorhombic systems (space group P222) using SHELXL refinement .

- NMR spectroscopy : H and C NMR can identify key groups:

- Piperidine protons: δ 2.5–3.5 ppm (multiplet, axial/equatorial H).

- Furan ring protons: δ 6.8–7.2 ppm (coupling constants J = 1.8–2.2 Hz).

- Ester carbonyl: ~δ 165–170 ppm in C NMR .

Q. What are the solubility and stability profiles of this compound under different experimental conditions?

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Aqueous solubility can be enhanced via salt formation (e.g., hydrochloride salt, as in CAS 1134618-26-0) .

- Stability : Susceptible to hydrolysis in acidic/basic conditions. Storage recommendations:

- Anhydrous environment (<0.1% HO).

- Temperature: –20°C under inert gas (N or Ar) .

Advanced Research Questions

Q. How does the puckering conformation of the piperidine ring influence the compound’s reactivity and binding affinity?

- The piperidine ring adopts a chair or boat conformation depending on substituent effects. Cremer-Pople puckering parameters (e.g., q = 0.6 Å, θ = 10–20°) quantify deviations from planarity .

- Impact on reactivity : Axial substituents increase steric hindrance, slowing nucleophilic attacks on the ester group.

- Binding affinity : Conformational flexibility (e.g., chair-to-twist-boat transitions) modulates interactions with biological targets (e.g., enzymes with hydrophobic pockets) .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Density Functional Theory (DFT) : B3LYP/6-31G(d) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV).

- Molecular Dynamics (MD) : Simulates solvation effects and ligand-protein binding (e.g., using GROMACS with CHARMM force fields) .

- Docking studies : AutoDock Vina predicts binding modes to targets like GPCRs or cytochrome P450 enzymes (∆G ≈ –8 kcal/mol) .

Q. How can discrepancies in crystallographic and spectroscopic data be resolved during structural analysis?

- Case example : If X-ray data suggests a planar furan ring, but NMR shows dynamic puckering, use:

- Variable-temperature NMR to detect conformational exchange (e.g., coalescence temperature analysis).

- Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H···O contacts) from crystallography .

- SHELXL refinement constraints to reconcile torsion angle outliers .

Q. What mechanistic insights explain the compound’s potential biological activity in enzyme inhibition assays?

- Hypothesis : The piperidine moiety acts as a hydrogen bond donor, while the furan ester interacts with hydrophobic residues.

- Experimental validation :

- Kinetic assays : Measure IC values against serine hydrolases (e.g., acetylcholine esterase) using Ellman’s reagent.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (∆H, ∆S) .

- Mutagenesis studies : Identify critical amino acids (e.g., Tyr337 in the active site) via site-directed mutagenesis .

Q. How can impurities in synthesized batches be identified and quantified?

- Common impurities : Residual alkylating agents or oxidized furan derivatives (e.g., 3-furan carboxylic acid).

- Analytical workflow :

- LC-MS/MS : Use a gradient elution (0.1% formic acid in acetonitrile/water) and monitor m/z 259.7 [M+H].

- GC-MS : Detect volatile byproducts (e.g., methyl chloride).

- Reference standards : Compare retention times with spiked impurities (e.g., CAS 13129-23-2 for furan esters) .

Methodological Guidelines

- Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres to minimize ester hydrolysis .

- Crystallization : Use slow evaporation from ethanol/water (1:1) to grow diffraction-quality crystals .

- Data interpretation : Cross-validate computational predictions (DFT) with experimental results (XRD, NMR) to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.